3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one
Overview
Description
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methyl, oxo, and propyl groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. One common approach is to start with a suitable indole derivative, which undergoes various chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would require careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemistry.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents. The compound's structure suggests it could interact with specific receptors or enzymes, leading to new treatments for various diseases.
Industry
In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one exerts its effects would depend on its specific application. For example, if used as a drug, it might bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the compound's interactions within the biological system.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: : A simpler analog without the additional methyl and propyl groups.
3-Hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one: : A more complex analog with additional functional groups.
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one: : Another analog with a benzyl group instead of the propyl group.
Uniqueness
The uniqueness of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-8-4-5-11-19(15)27-13-7-12-23-20-16(2)9-6-10-18(20)22(26,21(23)25)14-17(3)24/h4-6,8-11,26H,7,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFOIPBRUWRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3C)(CC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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